

Section 1: Core Compound Identification and Overview

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Compound of Interest

Compound Name: *4-chloro-N,N-diethyl-3-nitrobenzamide*

CAS No.: 346664-00-4

Cat. No.: B2583886

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4-chloro-N,N-diethyl-3-nitrobenzamide is a substituted aromatic amide. Its structure is characterized by a benzene ring functionalized with a chloro group, a nitro group, and a diethylamide moiety. The relative positions of these groups (a chloro at position 4 and a nitro at position 3 relative to the amide) create a specific electronic and steric environment that dictates its reactivity and potential utility. While this specific compound is not extensively cataloged, its structural analogues are recognized as important intermediates in organic synthesis, particularly in the development of pharmaceutical agents.^[1]

This guide provides a technical overview of its synthesis, predicted properties, and potential applications based on established chemical principles and data from closely related compounds.

1.1. Molecular Identifiers

A definitive CAS (Chemical Abstracts Service) number for **4-chloro-N,N-diethyl-3-nitrobenzamide** is not readily found in major chemical databases. However, the identifiers for its core structural components and closest analogues are well-established. This information is critical for sourcing starting materials and for comparative analysis.

Identifier	Data	Source Compound
Molecular Formula	C ₁₁ H ₁₃ ClN ₂ O ₃	(Target Compound)
Molecular Weight	256.69 g/mol	(Target Compound)
IUPAC Name	4-chloro-N,N-diethyl-3-nitrobenzamide	(Target Compound)
CAS Number	16588-06-0	4-chloro-3-nitrobenzamide[2] [3]
CAS Number	7461-38-3	4-chloro-N,N-diethylbenzamide[4]
CAS Number	5334-04-3	4-chloro-N,N-dimethyl-3-nitrobenzamide[5]

Section 2: Synthesis and Mechanistic Rationale

The most logical and industrially scalable synthesis of **4-chloro-N,N-diethyl-3-nitrobenzamide** proceeds via a two-step process starting from 4-chloro-3-nitrobenzoic acid. This method is an adaptation of the well-established procedure for creating benzamides from their corresponding carboxylic acids.

2.1. Synthetic Pathway Rationale

The core of this synthesis is the conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride. This "activation" step is crucial for driving the subsequent amidation reaction to completion. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[1][6] Once the acyl chloride is formed, it readily undergoes nucleophilic acyl substitution with diethylamine. The diethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base is often used to quench the HCl byproduct from this second step.

2.2. Experimental Protocol: Laboratory Scale Synthesis

This protocol is based on established methods for similar benzamide syntheses and should be performed by qualified personnel in a controlled laboratory environment.[1][6]

Materials:

- 4-chloro-3-nitrobenzoic acid (1.0 eq)
- Thionyl chloride (SOCl₂) (3.0-5.0 eq)
- Anhydrous Dichloromethane (DCM) or Toluene as solvent
- Diethylamine (2.2 eq)
- Triethylamine or Pyridine (1.2 eq, as HCl scavenger)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware with a reflux condenser and drying tube

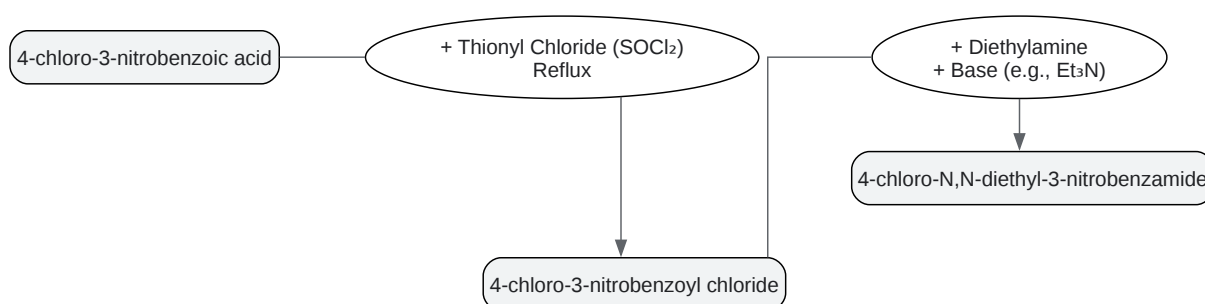
Step 1: Acyl Chloride Formation

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM.
- Slowly add thionyl chloride (3.0-5.0 eq) to the suspension at room temperature. A catalytic amount of DMF can be used to accelerate this reaction, but may promote side reactions.[7]
- Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress can be monitored by TLC.
- Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-chloro-3-nitrobenzoyl chloride is a yellow oil or solid and is typically used immediately in the next step without further purification.

Step 2: Amidation

- Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath (0°C).
- In a separate flask, dissolve diethylamine (2.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Add the diethylamine solution dropwise to the stirring acyl chloride solution at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **4-chloro-N,N-diethyl-3-nitrobenzamide** by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

2.3. Synthesis Workflow Diagram



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Caption: Two-step synthesis of the target compound from its carboxylic acid precursor.

Section 3: Physicochemical and Spectroscopic Profile

The physical properties and spectral data for **4-chloro-N,N-diethyl-3-nitrobenzamide** can be reliably predicted based on its structure and data from close analogues.

3.1. Predicted Physicochemical Properties

Property	Predicted Value / Description	Rationale / Comparative Compound
Appearance	Off-white to pale yellow solid	Based on 4-chloro-3-nitrobenzamide[2]
Melting Point	Expected >100°C	Amide substitution generally alters MP; requires experimental verification.
Solubility	Soluble in methanol, ethanol, DCM, ether; slightly soluble in water.	Based on 4-chloro-3-nitrobenzoic acid derivatives[8]

3.2. Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Technique	Predicted Key Features
^1H NMR	~8.0-8.5 ppm: Aromatic protons (3H, complex splitting pattern).~3.2-3.6 ppm: Methylene protons (-CH ₂ -) of diethyl groups (4H, quartet).~1.1-1.3 ppm: Methyl protons (-CH ₃) of diethyl groups (6H, triplet).
^{13}C NMR	~165 ppm: Amide carbonyl carbon (C=O).~120-150 ppm: Aromatic carbons (6C).~40-45 ppm: Methylene carbons (-CH ₂ -).~12-15 ppm: Methyl carbons (-CH ₃).
FT-IR (cm ⁻¹)	~1630-1660: Strong C=O stretch (amide I band).~1520 & ~1340: Strong N-O stretches (asymmetric and symmetric) for the nitro group.~1100-1300: C-N stretch.~700-850: C-Cl stretch.
Mass Spec (EI)	M ⁺ at m/z ~256/258: Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.

Section 4: Applications in Medicinal Chemistry and Research

This class of molecules is primarily of interest as a chemical intermediate for building more complex structures, particularly in the field of drug discovery.

4.1. Intermediate for Pharmaceutical Synthesis

Substituted nitrobenzamides are valuable precursors for synthesizing diverse heterocyclic compounds and other bio-functional molecules.^[1] The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of subsequent chemical transformations.

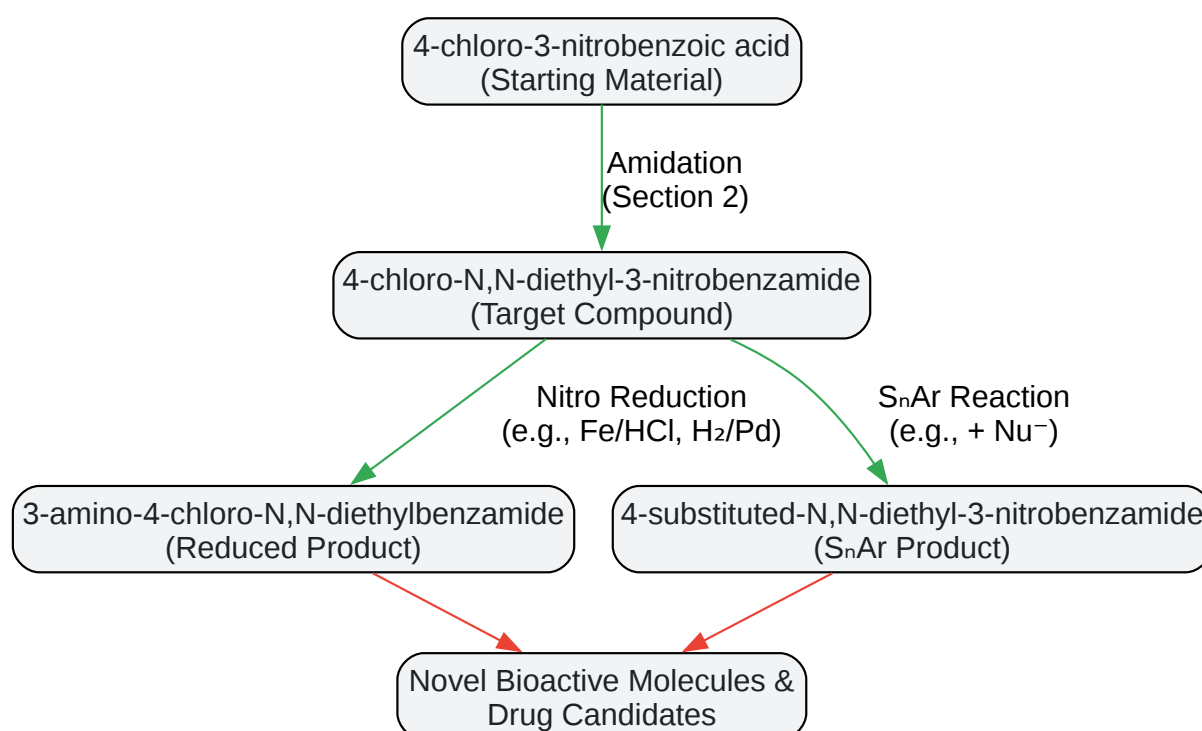
A key area of relevance is in the synthesis of PARP (Poly (ADP-ribose) polymerase) inhibitors for cancer therapy. The compound 4-iodo-3-nitrobenzamide, known as Iniparib, was

investigated in clinical trials for breast cancer.[1] During the synthesis of Iniparib, 4-chloro-3-nitrobenzamide is a known process impurity, formed via nucleophilic aromatic substitution.[7] This establishes a direct link between the 4-chloro-3-nitrobenzamide core and oncological drug development. **4-chloro-N,N-diethyl-3-nitrobenzamide** can therefore be considered a valuable analogue for creating novel derivatives in this therapeutic area.

4.2. Role as a Molecular Building Block

The functional groups on **4-chloro-N,N-diethyl-3-nitrobenzamide** allow for several subsequent reactions:

- Reduction of the Nitro Group: The nitro group can be reduced to an amine, yielding 3-amino-4-chloro-N,N-diethylbenzamide. This resulting aniline derivative is a versatile intermediate.
- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom is activated by the ortho-nitro group, making it susceptible to displacement by various nucleophiles (e.g., amines, alkoxides), allowing for the introduction of new functionalities at the 4-position.



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Caption: Potential synthetic utility of the target compound as a research intermediate.

Section 5: Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for **4-chloro-N,N-diethyl-3-nitrobenzamide** is not available, a hazard assessment can be made based on data for structurally similar compounds like 4-chloro-3-nitrobenzoic acid and other benzamide derivatives.^{[9][10]}

5.1. Hazard Identification

- Eye Contact: Expected to cause eye irritation.^{[9][10]}
- Skin Contact: May cause skin irritation upon prolonged contact.^{[10][11]}
- Ingestion: May be harmful if swallowed.^{[11][12]}
- Inhalation: Avoid breathing dust, which may cause respiratory tract irritation.^[9]

5.2. Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

5.3. Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 6: References

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